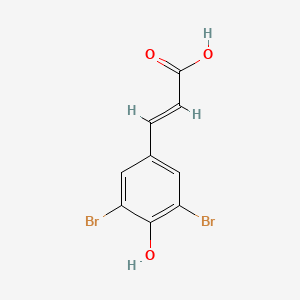

3,5-Dibromo-4-hydroxycinnamic acid

Overview

Description

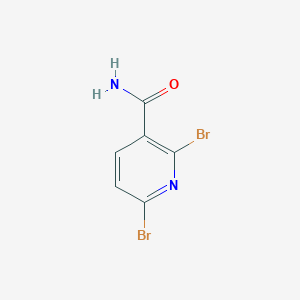

3,5-Dibromo-4-hydroxycinnamic acid is a chemical compound with the molecular formula C7H4Br2O3 and a molecular weight of 295.913 . It is a derivative of cinnamic acid, which is a major class of phenolic compounds occurring as secondary metabolites in plants .

Synthesis Analysis

While there isn’t specific information available on the synthesis of this compound, a related compound, sinapinic acid (a type of cinnamic acid), has been studied for its synthesis. The synthesis involves a one-pot protocol to prepare a mixture of E and Z isomers by photoisomerization .Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with two bromine atoms and one hydroxyl group attached, along with a carboxylic acid group .Scientific Research Applications

Mass Spectrometry Applications

3,5-Dibromo-4-hydroxycinnamic acid, related to sinapinic acid, is used in matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS). This derivative plays a crucial role in enhancing the effectiveness of MALDI-MS, particularly in the analysis of carbohydrates (Schmidt De León et al., 2022).

Antioxidant and Anti-inflammatory Activities

Hydroxycinnamic acid derivatives, including this compound, exhibit significant antioxidant and anti-inflammatory properties. These properties make them relevant in various health-related research areas, including studies on oxidative stress, aging, and diseases caused by inflammation (Chen, 2015).

Dietary Sources and Metabolic Effects

These compounds are commonly found in dietary sources like fruits, vegetables, and grains. Research into the metabolic effects of hydroxycinnamic acids, including their impact on lipid metabolism and obesity, is ongoing. These studies are crucial in understanding how these compounds can be used to manage health issues related to metabolism and weight (Alam et al., 2016).

Biophysical Studies and DNA Interaction

Biophysical studies of hydroxycinnamic acids, including this compound, focus on their interaction with biological molecules like DNA. Such interactions are vital for understanding the potential therapeutic applications of these compounds, especially in the context of genetic information processing and protection against DNA damage (Mondal et al., 2020).

Cancer Research

These compounds are also being studied for their potential use in cancer treatment. Their properties as antioxidants and their interactions with cellular components could make them valuable in developing new cancer therapies (Menezes et al., 2017).

Analytical Methodologies

Analytical methodologies involving hydroxycinnamic acids are crucial for quantifying these compounds in various substances. The development of these methodologies aids in understanding the concentration and distribution of these acids in natural sources and food products (Barberousse et al., 2008).

Mechanism of Action

Safety and Hazards

Future Directions

Research on hydroxycinnamic acids, including 3,5-Dibromo-4-hydroxycinnamic acid, is ongoing. Future directions may include further exploration of their antioxidant and anti-inflammatory properties, their potential benefits for human health, and their applications in food and pharmaceutical industries .

Properties

IUPAC Name |

3-(3,5-dibromo-4-hydroxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Br2O3/c10-6-3-5(1-2-8(12)13)4-7(11)9(6)14/h1-4,14H,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEQYGMAVJOIRJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)O)Br)C=CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Br2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80694683 | |

| Record name | 3-(3,5-Dibromo-4-hydroxyphenyl)prop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80694683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119405-33-3 | |

| Record name | 3-(3,5-Dibromo-4-hydroxyphenyl)prop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80694683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Oxa-9-thiaspiro[5.5]undecan-4-amine](/img/structure/B1429792.png)

![Methyl 4-oxo-1,4-dihydropyrimido[1,2-b]indazole-2-carboxylate](/img/structure/B1429793.png)

![2-Cyclopropyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B1429794.png)

![4,9-Dibromo-2,7-bis(2-ethylhexyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B1429796.png)

![4-chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile](/img/structure/B1429801.png)

![1-methyl-1H,2H,3H,4H-pyrido[3,4-b]pyrazine](/img/structure/B1429806.png)